[(Tosylimino)iodo]benzene
Description
Significance of Iodonium (B1229267) Imides as Prototypical Nitrene Precursors
Iodonium imides, with [(Tosylimino)iodo]benzene (PhINTs) as a prominent example, are recognized as excellent precursors for nitrenes. acs.orgnih.govacs.orgnih.gov Nitrenes are highly reactive intermediates containing a nitrogen atom with a lone pair of electrons, making them valuable in the formation of new carbon-nitrogen bonds. nih.gov The transfer of a nitrene group from compounds like PhINTs is a key step in various synthetic transformations, including the aziridination of alkenes and the amidation of C-H bonds. researchgate.netresearchgate.net
The utility of iodonium imides stems from their ability to deliver the 'imido' group (NR) under relatively mild conditions, often facilitated by transition metal catalysts. researchgate.netthieme-connect.com This reactivity is structurally related to that of iodosylbenzene (PhI=O), which is a known oxygen-transfer agent. thieme-connect.com While isoelectronic, PhINTs and PhIO exhibit divergent reactivity; for instance, with certain iron and manganese catalysts, PhINTs leads to the formation of aziridines, whereas PhIO produces epoxides. nih.gov The development of methods for the in situ generation of iodonium imides has further expanded their synthetic applicability by circumventing the need to handle these sometimes sensitive solids directly. thieme-connect.com
Key Research Findings on Iodonium Imides as Nitrene Precursors:
| Application | Catalyst/Conditions | Substrate | Product | Significance |
| Aziridination | Copper or Rhodium catalysts | Alkenes | Aziridines | Provides a reliable method for synthesizing versatile N-protected aziridines. researchgate.netthieme-connect.com |
| C-H Amidation | Ruthenium(II) porphyrin, diiron complexes, AuCl3, or silver catalysts | Aldehydes, aromatic compounds, saturated hydrocarbons | Amides | Enables direct functionalization of C-H bonds, a challenging and highly sought-after transformation. nih.gov |
| Hofmann Rearrangement | Dichloromethane (solvent), room temperature | Aromatic and aliphatic carboxamides | Methyl carbamates | Offers a mild and selective alternative to traditional Hofmann rearrangement conditions. organic-chemistry.org |
Historical Context and Contemporary Relevance of Polyvalent Iodine Reagents
The study of polyvalent iodine compounds dates back to the 19th century, with the first organoiodine compound with an oxidation state higher than +1, (dichloroiodo)benzene, being isolated in 1885. rsc.orgwiley-vch.de This was followed by the synthesis of other key reagents such as (diacetoxyiodo)benzene (B116549) and iodosylbenzene in 1892, and the first diaryliodonium salts in 1894. wiley-vch.desemanticscholar.orge-bookshelf.de Early research in this area was extensive, with nearly 500 polyvalent organoiodine compounds documented by 1914. wiley-vch.desemanticscholar.org
After a period of relatively low activity, interest in polyvalent organoiodine compounds experienced a significant resurgence in the late 1970s and early 1980s. semanticscholar.orge-bookshelf.de This renaissance was driven by the discovery of new classes of these compounds and, more importantly, the development of their synthetic applications. semanticscholar.orge-bookshelf.de Today, they are widely regarded as valuable "hypervalent iodine reagents" due to their mild, selective, and environmentally benign characteristics compared to many heavy metal reagents. nih.govsemanticscholar.org Their contemporary relevance is underscored by their broad use in oxidations, halogenations, aminations, and as group transfer reagents. nih.govnih.gov The development of catalytic systems that generate hypervalent iodine species in situ has further enhanced their utility in modern organic chemistry. beilstein-journals.orgresearchgate.net
Timeline of Key Developments in Polyvalent Iodine Chemistry:
| Year | Development | Researcher(s) | Significance |
| 1814 | Preparation of iodine trichloride. wiley-vch.de | J. L. Gay-Lussac | First preparation of an inorganic polyvalent iodine compound. wiley-vch.de |
| 1886 | Preparation of (dichloroiodo)benzene. semanticscholar.orge-bookshelf.de | C. Willgerodt | First isolated polyvalent organoiodine compound. wiley-vch.de |
| 1892 | Preparation of (diacetoxyiodo)benzene and iodosylbenzene. semanticscholar.orge-bookshelf.de | N/A | Expansion of the library of fundamental iodine(III) reagents. semanticscholar.orge-bookshelf.de |
| 1894 | Reporting of the first diaryliodonium salts. wiley-vch.desemanticscholar.org | C. Hartmann & V. Meyer | Introduction of a new class of arylating agents. wiley-vch.desemanticscholar.org |
| 1980s | Resurgence of interest and development of synthetic applications. e-bookshelf.de | G. F. Koser, J. C. Martin, R. M. Moriarty, et al. | Establishment of hypervalent iodine compounds as valuable synthetic reagents. e-bookshelf.de |
Fundamental Bonding Characteristics and Reactivity Paradigms of Iodine(III) Species
The unique structure and reactivity of iodine(III) compounds are a consequence of the large size and low electronegativity of the iodine atom. acs.orgrsc.org These species are often described as "hypervalent" because the iodine atom appears to have more than eight electrons in its valence shell. rsc.org The bonding in these compounds is typically explained by the presence of a linear, three-center-four-electron (3c-4e) bond. acs.orgbeilstein-journals.org This bond involves the 5p orbital of the iodine atom and orbitals from two ligands, resulting in a bond that is longer, weaker, and more polarized than a standard covalent bond. acs.org
Organic iodine(III) derivatives, such as ArIX₂, generally adopt a trigonal bipyramidal geometry. acs.orgbeilstein-journals.org In this arrangement, the more electronegative ligands (X) occupy the axial positions, while the organic group (Ar) and two lone pairs of electrons reside in the equatorial positions. acs.orgbeilstein-journals.org This structural framework gives rise to the characteristic reactivity of iodine(III) reagents, which often parallels that of transition metals, involving processes like oxidative addition, ligand exchange, and reductive elimination. acs.orgsemanticscholar.org The reactivity can be either ionic, where the reagent acts as an electrophile, or radical, where it functions as a single-electron oxidant. acs.orgnih.gov
Key Structural and Reactivity Features of Iodine(III) Compounds:
| Feature | Description | Consequence |
| Geometry | Distorted trigonal bipyramid. acs.orgbeilstein-journals.org | Electronegative groups are positioned opposite each other, influencing reactivity. |
| Bonding | Three-center-four-electron (3c-4e) hypervalent bond. acs.orgbeilstein-journals.org | The bonds to the ligands are weak and polarized, facilitating ligand transfer. acs.org |
| Bond Angles | R–I–N angles in iodonium imides are close to 90°. acs.org | Dictates the spatial arrangement of substituents and influences reaction pathways. |
| Reactivity Modes | Ligand exchange, reductive elimination, electrophilic group transfer, single-electron transfer. acs.orgsemanticscholar.orgacs.org | Versatile applications in a wide range of organic transformations. nih.gov |
Properties
IUPAC Name |
4-methyl-N-(phenyl-λ3-iodanylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECCHUKCGHQAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=IC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Tosylimino Iodo Benzene Mediated Transformations
Characterization and Reactivity of Transient Intermediates
The reactions mediated by [(Tosylimino)iodo]benzene are characterized by the formation of highly reactive, transient species. The nature of these intermediates, whether they are metal-associated nitrenes, nitrenoids, or radical species, is highly dependent on the catalyst and reaction conditions employed.
In metal-catalyzed reactions, this compound transfers its tosylimino group (=NTs) to a metal center, generating a reactive metal-nitrene or metal-imido intermediate. rsc.org This transfer is a critical step in catalytic cycles for processes like C-H amination and aziridination. nih.gov The general formation of these intermediates involves the reaction of a metal precursor with a nitrene precursor, such as this compound, to form a metal-nitrene ([M=NR]) species. rsc.org
The electronic structure of these intermediates can vary significantly. They can be described as Fischer-type nitrenes, which are electrophilic, or as one-electron reduced Fischer-type nitrenes, which possess radical character. nih.gov The specific nature of the intermediate is influenced by the metal, its oxidation state, and the ligand environment. For instance, some cobalt(II) and iron complexes react with organic azides to generate nitrene radical complexes that have been characterized spectroscopically and studied computationally. nih.gov These nitrene radical complexes are key intermediates in a variety of radical-type nitrene-transfer reactions. nih.gov In some systems, particularly those involving photochemistry, a singlet nitrene intermediate can be generated, which is highly reactive towards nucleophiles like sulfides. rwth-aachen.deresearchgate.net
The stability and reactivity of the metal-nitrene species are also dictated by the ancillary ligands on the metal center. Strong-field, soft ligands such as phosphines can stabilize the metal-imido functionality through their σ-donating and π-accepting properties, which complement the π-donating nature of the imido group. rsc.org
| Intermediate Type | Formation Pathway | Key Characteristics | Role in Catalysis | References |
|---|---|---|---|---|
| Metal-Nitrene (M=NTs) | Reaction of metal precursor with this compound | Electrophilic nitrogen center; structure influenced by metal and ligands. | Key species in nitrene transfer reactions like aziridination. | rsc.org |
| Nitrene Radical Complex | Intramolecular single electron transfer to the nitrene moiety. | Discrete spin density on the nitrogen atom; one-electron reduced Fischer type. | Mediates radical-type C-H amination and aziridination. | nih.gov |
| Singlet Nitrene | Photochemical excitation of iminoiodinanes. | Highly reactive, electrophilic species with a short lifetime. | Rapidly reacts with nucleophiles in photochemical transformations. | rwth-aachen.deresearchgate.net |
Beyond metal-centered nitrenes, radical intermediates play a significant role in the mechanisms of many this compound-mediated reactions. The involvement of radicals can lead to alternative reaction pathways and products. The generation of I(II) species, or iodanyl radicals, has been identified as a key step in the synthesis of hypervalent iodine compounds and in catalytic applications. acs.org
Experimental and computational studies have provided evidence for radical chain mechanisms. For example, in certain aerobic oxidation reactions, spin-trapping experiments using PBN (N-tert-butyl-α-phenylnitrone) have detected radical adducts, pointing to the presence of oxygen-centered radicals that can interact with aryl iodides. acs.org Density Functional Theory (DFT) calculations have also indicated low energy barriers for the addition of radicals to aryl iodides, supporting the feasibility of radical pathways. acs.org
In the context of nitrene transfer, nitrene radical complexes are important intermediates. nih.gov These species, which have spin density on the nitrogen atom, can be generated via an intramolecular single-electron transfer. nih.gov Their radical nature allows them to participate in reactions that proceed through radical mechanisms, such as certain types of C-H amination. nih.gov The homolysis of the iodine-nitrogen bond in this compound or related intermediates can also generate nitrogen-centered radicals, which can then initiate subsequent reaction cascades. nih.gov Furthermore, the electrochemical oxidation of iodide has been shown to generate iodine radical intermediates, which can be trapped and characterized, providing a precedent for radical formation from iodine-containing species. scielo.org.mx
Elucidation of Reaction Pathways and Elementary Steps
A detailed understanding of a catalytic cycle requires the elucidation of each elementary step, including substrate coordination, bond activation, and product release. For transformations involving this compound, key steps often involve oxidative addition, reductive elimination, and ligand exchange.
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals. wikipedia.orgwikipedia.org Oxidative addition involves the addition of a substrate to a metal center, which increases the metal's oxidation state and coordination number. wikipedia.orglibretexts.org Its reverse reaction, reductive elimination, involves the formation of a new bond between two ligands and a decrease in the metal's oxidation state. wikipedia.orglibretexts.org
In the context of this compound chemistry, the reaction of a low-valent metal complex with PhI=NTs can be viewed as an oxidative addition. This step forms a higher-valent metal-imido species and iodobenzene (B50100). The metal center is formally oxidized, typically by two electrons. ksu.edu.sa This process is favored for metal centers that are basic or easily oxidized. wikipedia.org
The product-forming step of many catalytic cycles is reductive elimination. wikipedia.org For example, in a C-H amination reaction, after the formation of a metal-imido complex and subsequent C-H activation, the new C-N bond can be formed via reductive elimination from the metal center, releasing the aminated product and regenerating the active catalyst. wikipedia.org For reductive elimination to occur, the two groups to be coupled must typically be in a cis-position relative to each other on the metal's coordination sphere. wikipedia.orglibretexts.org
| Process | Change in Metal Center | Typical Substrates/Groups | Mechanistic Role | References |
|---|---|---|---|---|
| Oxidative Addition | Oxidation state increases (usually by +2); Coordination number increases. | This compound (PhI=NTs) | Activates the nitrene precursor and forms the key metal-imido intermediate. | wikipedia.orglibretexts.orgksu.edu.sa |
| Reductive Elimination | Oxidation state decreases (usually by -2); Coordination number decreases. | An alkyl/aryl group and an amido group. | Forms the final C-N bond, releasing the product and regenerating the catalyst. | wikipedia.orglibretexts.orgksu.edu.sa |
Ligand exchange, or substitution, is another elementary step crucial to catalytic cycles. libretexts.org A ligand in the metal's coordination sphere is replaced by another, such as the substrate. These reactions can proceed through several mechanisms, including dissociative (D), associative (A), and interchange (I) pathways. youtube.com In a dissociative mechanism, a ligand first detaches from the metal complex, creating an unsaturated intermediate that then coordinates with the incoming ligand. libretexts.org Conversely, an associative mechanism involves the initial formation of a higher-coordinate intermediate with the incoming ligand, followed by the departure of the original ligand. youtube.com
In catalysis involving this compound, a substrate like an alkene or an alkane must first coordinate to the active metal center. This often occurs via ligand exchange, where a labile ligand is displaced. The nature of the incoming and outgoing ligands can significantly affect the rate of the reaction. uci.edu
Ligand coupling is a specific type of reductive elimination where two ligands on the metal center combine to form the final product. This is the key bond-forming step in many cross-coupling reactions. After the formation of the crucial metal-nitrene intermediate and coordination of the substrate, the tosylamino group can couple with a coordinated substrate fragment to yield the final product.
Metal-catalyzed aziridination of alkenes is a prominent application of this compound. Several mechanistic pathways have been proposed for the nitrene transfer step. One possible pathway involves the migratory insertion of the alkene into the metal-nitrene (M=NTs) bond. In this scenario, the coordinated alkene inserts into the M=N bond to form a five-membered metallacyclic intermediate. Subsequent reductive elimination from this metallacycle would then yield the aziridine (B145994) product and regenerate the catalyst.
However, detailed mechanistic studies, including computational and experimental investigations, suggest that other pathways are often more favorable. nih.gov For instance, many aziridination reactions are proposed to proceed via a radical mechanism involving a nitrene radical intermediate. nih.gov Another alternative is a direct attack of the alkene on the electrophilic nitrogen of the metal-nitrene complex, leading to a concerted or stepwise formation of the aziridine ring without the formation of a formal metallacycle via migratory insertion. The specific operative mechanism is highly dependent on the choice of metal catalyst, the ligands, and the electronic properties of the alkene substrate.
Kinetic Studies and Reaction Rate Analysis
Kinetic analysis is a fundamental tool for elucidating the mechanisms of chemical reactions. For transformations mediated by this compound (PhI=NTs), studying reaction rates provides crucial insights into the sequence of elementary steps, the nature of the transition states, and the species involved in the rate-determining step.
For instance, in many catalytic C-H amination reactions, a significant primary kinetic isotope effect (kH/kD > 1) is observed when a C-H bond is replaced with a C-D bond. This indicates that the cleavage of the C-H bond is involved in the rate-determining step of the reaction. The reaction rate's dependence on the concentrations of the substrate, the catalyst, and the nitrene precursor (PhI=NTs) defines the reaction order for each component. While specific reaction orders can vary depending on the catalytic system and substrate, a common observation in metal-catalyzed nitrene transfer is that the reaction is first order in the substrate and the catalyst. The order with respect to PhI=NTs can be more complex, sometimes exhibiting zero-order kinetics, which suggests that the reaction of the catalyst with PhI=NTs to form the active nitrenoid intermediate is fast and that a subsequent step, such as C-H activation or nitrene transfer to an olefin, is rate-limiting.
In some proposed mechanisms, the reaction is initiated by the coordination of the substrate to the metal catalyst, followed by the rate-determining C-H bond cleavage or attack on the olefin. In other cases, the formation of a metal-nitrenoid species from the reaction of the catalyst with PhI=NTs is the slow step. Careful kinetic analysis under varying concentrations allows for the construction of a rate law that can be compared against the predicted rate laws of different mechanistic hypotheses to identify the most plausible pathway.
Linear Free Energy Relationships (LFERs), most notably the Hammett equation, provide a quantitative means to probe the electronic effects of substituents on reaction rates and equilibria. libretexts.org By correlating the logarithm of the reaction rate constants (log k) for a series of para- or meta-substituted reactants with the appropriate Hammett substituent constant (σ), a linear plot is often obtained. utexas.edu The slope of this plot, known as the reaction constant (ρ, rho), gives valuable information about the nature of the transition state. wikipedia.orgmsudenver.edu
A negative ρ value indicates that the reaction is accelerated by electron-donating groups and that a positive charge is developing in the transition state relative to the ground state. msudenver.edu Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups, indicating the buildup of negative charge. wikipedia.org
In the context of this compound-mediated reactions, Hammett plots have been used to investigate the mechanism of nitrene transfer. For example, in the silver-catalyzed aziridination of para-substituted fluorinated styrenes with PhI=NTs, a Hammett plot of log(kX/kH) versus the σp substituent constant yielded a linear correlation. us.es
Table 1: Representative data for a Hammett plot in the Ag-catalyzed aziridination of substituted styrenes with this compound.
The analysis of this data yielded a reaction constant ρ = -0.421 . us.es This small, negative rho value suggests a transition state with a modest buildup of positive charge on the benzylic carbon of the styrene (B11656). This finding is consistent with an electrophilic attack of the nitrene species on the olefin double bond, where the developing positive charge is stabilized by electron-donating substituents on the aromatic ring. Such studies help to distinguish between concerted and stepwise mechanisms and to characterize the electronic nature of the key intermediates.
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry, particularly quantum mechanical methods, has become an indispensable tool for achieving a detailed, molecular-level understanding of reaction mechanisms. These approaches allow for the characterization of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally.
Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying organic and organometallic reactions. dtu.dk DFT calculations are routinely employed to map out the potential energy surfaces of reactions involving this compound. This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. github.io
A key goal of these calculations is to identify the lowest-energy reaction pathway. For example, in the uncatalyzed C-H amination of xanthene with PhI=NTs, DFT calculations (at the B3LYP level of theory) were used to explore the proposed mechanism. The calculations identified a transition state for a concerted hydride and NTs transfer from the xanthene and PhI=NTs, respectively, to a benzoquinone acceptor. The computed free energy of activation (ΔG‡) for this step provides a quantitative measure of the reaction barrier, which can be compared with experimental kinetic data.
Table 2: Example of DFT-calculated relative free energies for a C-H amination reaction pathway. The activation barrier corresponds to the energy difference between the reactants and the transition state. rsc.org
Furthermore, DFT allows for the detailed examination of the geometric structure of the transition state, revealing crucial information about bond breaking and bond formation. For instance, in a calculated transition state for tosylnitrene transfer to an olefin, the lengths of the forming C-N bonds and the breaking I-N bond can be precisely determined, clarifying whether the mechanism is synchronous or asynchronous.
The key reactive intermediate generated from this compound is the tosylnitrene (TsN) species. Nitrenes are highly reactive intermediates with two non-bonding electrons on the nitrogen atom, and they can exist in either a singlet or a triplet spin state. researchgate.net The electronic structure and spin state of the nitrene are critical determinants of its reactivity.
Singlet Nitrene: The two non-bonding electrons are paired in the same orbital, leaving a vacant p-orbital. Singlet nitrenes are generally electrophilic and typically react stereospecifically in a concerted manner (e.g., concerted aziridination of an alkene).
Triplet Nitrene: The two non-bonding electrons are in different orbitals with parallel spins (following Hund's rule). Triplet nitrenes behave as diradicals and tend to react in a stepwise, non-stereospecific fashion.
Computational methods are essential for determining the ground spin state and the energy gap between the singlet and triplet states (the singlet-triplet gap). rsc.org For many aryl- and sulfonylnitrenes, the triplet state is the ground state, but the singlet state is often thermally accessible and may be the species responsible for the observed reactivity.
Theoretical models, including DFT and higher-level ab initio methods like CASSCF (Complete Active Space Self-Consistent Field), are used to calculate the energies of these states. These calculations help rationalize experimental observations. For example, if a reaction proceeds with complete retention of stereochemistry, it is likely mediated by a singlet nitrene. Computational studies can then confirm if the singlet pathway has a viable activation barrier. Conversely, a loss of stereochemistry points to a triplet-mediated radical mechanism. Computational modeling can elucidate the potential energy surfaces for both the singlet and triplet pathways, providing a comprehensive understanding of the factors that control reaction outcomes. researchgate.net
Applications of Tosylimino Iodo Benzene in Contemporary Organic Synthesis
Catalytic Nitrene Transfer Reactions
Catalytic nitrene transfer reactions utilizing [(Tosylimino)iodo]benzene provide a powerful strategy for the introduction of nitrogen functionalities into organic molecules. These reactions typically involve a transition metal catalyst that activates the hypervalent iodine reagent, facilitating the transfer of the "NTs" (tosylimino) group to a variety of substrates. The choice of catalyst and reaction conditions plays a crucial role in determining the efficiency, selectivity, and scope of these transformations.
Aziridination of Olefins
The synthesis of aziridines, three-membered heterocyclic compounds containing a nitrogen atom, is a prominent application of this compound. Aziridines are valuable synthetic intermediates due to their propensity to undergo ring-opening reactions, providing access to a diverse range of functionalized amines. Catalytic aziridination of olefins with this compound offers a direct and atom-economical route to these important building blocks.
The intermolecular aziridination of alkenes is a widely studied transformation where this compound serves as the nitrene source. A variety of transition metal catalysts, particularly those based on copper and iron, have been shown to effectively mediate this reaction.
Styrenes are common substrates in these reactions, and their electronic properties can influence the reaction outcome. For instance, an iron-based catalytic system has been studied for the aziridination of various para-substituted styrenes. thieme-connect.deresearchgate.netorganic-chemistry.org The reaction with PhINTs generally shows higher conversion compared to epoxidation with iodosobenzene (B1197198) (PhIO), although it can be less selective, sometimes yielding byproducts like styrene (B11656) oxide and benzaldehyde. thieme-connect.deresearchgate.netorganic-chemistry.org The yields of the desired 2-phenyl-1-tosylaziridine can be influenced by the solvent and the electronic nature of the substituents on the styrene. thieme-connect.deresearchgate.netorganic-chemistry.org
The scope of intermolecular aziridination extends to other alkene substrates such as enol silyl (B83357) ethers. The reaction of enol silyl ethers with this compound, catalyzed by copper(I) complexes, provides a route to α-amino ketones, which are valuable synthetic intermediates.
Interactive Data Table: Intermolecular Aziridination of Various Alkene Substrates
| Alkene Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Styrene | FeII(PBI)32 | PhINTs | Acetonitrile | 50 | 4.2 | thieme-connect.de |
| 4-Methylstyrene | FeII(PBI)32 | PhINTs | Acetonitrile | 50 | 12.5 | thieme-connect.de |
| 4-Methoxystyrene | FeII(PBI)32 | PhINTs | Acetonitrile | 50 | 18.2 | thieme-connect.de |
| 4-Chlorostyrene | FeII(PBI)32 | PhINTs | Acetonitrile | 50 | 3.5 | thieme-connect.de |
| Phenyl cinnamate | Cu(OTf) | PhINTs | - | - | 64 | researchgate.net |
| trans-Methyl styrene | Cu(OTf) | PhINTs | - | - | 62 | researchgate.net |
| Styrene | Cu(OTf) | PhINTs | - | - | 89 | researchgate.net |
Intramolecular aziridination reactions provide a powerful tool for the synthesis of bicyclic and other strained nitrogen-containing heterocycles. In these reactions, the alkene and the nitrogen source are part of the same molecule, and the catalytic nitrene transfer leads to the formation of a new ring. This compound can be employed as the nitrene precursor in the presence of a suitable catalyst to effect these transformations. For example, cobalt(II)-based metalloradical catalysis has been successfully applied for the intramolecular aziridination of allylic sulfamoyl azides, leading to the construction of highly strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures in high yields. nih.gov
Interactive Data Table: Intramolecular Aziridination Reactions
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Allylic sulfamoyl azide (B81097) (N-benzyl) | [Co(P1)] (2 mol%) | PhCl | 40 | 95 | nih.gov |
| Allylic sulfamoyl azide (N-4-methoxybenzyl) | [Co(P1)] (2 mol%) | PhCl | 40 | 97 | nih.gov |
| Allylic sulfamoyl azide (N-ethoxycarbonyl) | [Co(P1)] (2 mol%) | PhCl | 40 | 86 | nih.gov |
| Allylic sulfamoyl azide (N-Boc) | [Co(P1)] (2 mol%) | PhCl | 40 | 98 | nih.gov |
The development of asymmetric catalytic systems for aziridination has been a major focus, aiming to control the stereochemical outcome of the reaction. Chiral catalysts are employed to induce enantioselectivity or diastereoselectivity in the formation of the aziridine (B145994) ring. Copper complexes with chiral ligands have been extensively studied for the asymmetric aziridination of olefins using this compound. nih.govnih.gov For instance, chiral diimine ligands derived from cyclohexane-1,2-diamine can induce high enantioselectivity in the aziridination of certain alkenes. nih.gov Rhodium(II) carboxylate complexes have also been shown to be effective catalysts for enantioselective intermolecular aziridination. lookchem.comrjptonline.org
The choice of the chiral ligand is critical for achieving high levels of stereocontrol. For example, copper(I) complexes of biaryl Schiff bases have been used as catalysts in the asymmetric aziridination of cinnamates, affording the corresponding aziridines in good yields and with high enantiomeric excesses. nih.gov
Interactive Data Table: Asymmetric Aziridination for Enantio- and Diastereoselective Synthesis
| Alkene Substrate | Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) / dr | Reference |
| Z-alkene nitrile | Cu(NCMe)4ClO4 (10 mol%) | Chiral diimine (11 mol%) | CH2Cl2 | -75 | 75 | 98 | nih.gov |
| Phenyl cinnamate | Cu(I) | Biaryl Schiff base | - | - | 32-77 | 89-98 | nih.gov |
| Styrene | Rh2(OAc)4 | Chiral carboxylate | Toluene | -15 | 85 | 87.5:12.5 (er) | lookchem.com |
| cis-β-Methylstyrene | [Rh2{(R)-(-)-bnp}4] | - | - | - | - | 73 | rjptonline.org |
C-H Amination and Intramolecular C-H Insertion Reactions
Beyond the functionalization of C=C double bonds, this compound can also be utilized for the amination of C-H bonds. This transformation represents a highly attractive and atom-economical method for the direct introduction of nitrogen into unactivated C-H bonds. Intramolecular C-H amination, in particular, provides a powerful strategy for the synthesis of nitrogen-containing heterocycles. Iodoarene-catalyzed intramolecular sp3 C-H amination has been reported to occur under mild conditions, proceeding with stereospecificity at chiral centers. ntu.edu.tw
Interactive Data Table: C-H Amination and Intramolecular C-H Insertion Reactions
| Substrate Type | Catalyst | Oxidant | Key Features | Reference |
| Aliphatic C-H bonds | Iodine-based catalyst | - | Intermolecular amination | nih.gov |
| Intramolecular sp3 C-H bonds | Iodoarene | m-CPBA | Stereospecific, mild conditions | ntu.edu.tw |
Amidation Reactions of Organic Substrates
This compound also serves as a reagent for amidation reactions, enabling the formation of amide bonds. For example, the direct conversion of aldehydes to amides has been achieved using iodine in aqueous ammonia, where the in-situ generated nitrile is trapped by hydrogen peroxide. While not directly using this compound, this highlights the utility of iodine-based reagents in amidation. More directly, this compound has been used in the amidation of silyl enol ethers, leading to the formation of α-amino ketones. nih.gov
Interactive Data Table: Amidation Reactions of Organic Substrates
| Substrate | Reagent System | Product Type | Key Features | Reference |
| Aldehydes | I2 / aq. NH3 then H2O2 | Primary Amides | One-pot, aqueous media | |
| Silyl enol ethers | PhINTs / Cu(I) catalyst | α-Amino ketones | Efficient C-N bond formation | nih.gov |
Sulfimidation and Heteroatom-Nitrogen Bond Formations (e.g., Sulfimidation of Benzo[b]thiophene)
This compound, also denoted as PhI=NTs, is a key reagent for the direct transfer of a tosylimino group (=NTs) to heteroatoms, particularly sulfur. A notable application is the sulfimidation of benzo[b]thiophene. Research has shown that while the reaction of benzo[b]thiophene with chloramine-T in the absence of a copper(I) catalyst does not proceed, the use of this compound successfully yields the expected sulfimide. rsc.orgresearchgate.net This highlights the unique reactivity of the hypervalent iodine reagent in forming sulfur-nitrogen bonds where other methods fail. rsc.org
In a related transformation, the reaction between benzo[b]thiophene and chloramine-T, when catalyzed by [Cu(NCMe)4]BF4, results in a ring-expansion to produce a novel dihydrobenzothiazine derivative. rsc.orgresearchgate.net However, for the specific task of direct sulfimidation to form the sulfimide, this compound is the reagent of choice. rsc.org
Table 1: Comparison of Reaction Conditions for the Sulfimidation of Benzo[b]thiophene
| Reagents | Catalyst | Product | Reference |
|---|---|---|---|
| Benzo[b]thiophene + Chloramine-T | None | No reaction | rsc.org |
| Benzo[b]thiophene + this compound | None | Benzo[b]thiophene-1-sulfimide | rsc.orgresearchgate.net |
| Benzo[b]thiophene + Chloramine-T | [Cu(NCMe)4]BF4 | Dihydrobenzothiazine derivative (ring-expansion) | rsc.orgresearchgate.net |
Application in Heterocyclic Chemistry and Complex Molecule Synthesis
The utility of this compound extends significantly into the field of heterocyclic chemistry and the synthesis of complex molecules. Its ability to mediate specific bond formations and rearrangements provides a powerful tool for constructing and modifying heterocyclic frameworks.
One prominent example is its application in the chemistry of benzo[b]thiophene, an important sulfur-containing heterocycle. rsc.orgnih.govnih.gov As detailed previously (Section 4.1.4), this compound is uniquely capable of converting benzo[b]thiophene directly into its corresponding N-tosylsulfimide. rsc.orgresearchgate.net This transformation is a direct method for introducing a nitrogen functionality onto the sulfur atom of the heterocyclic core. Furthermore, the reaction of benzo[b]thiophene with other imination reagents in the presence of a copper catalyst leads to a dihydrobenzothiazine, a different and more complex heterocyclic system, via a ring-expansion pathway. rsc.orgresearchgate.net These distinct outcomes underscore the reagent's role in accessing diverse heterocyclic structures.
The Hofmann rearrangement of carboxamides to carbamates, mediated by this compound, also represents a significant contribution to complex molecule synthesis. organic-chemistry.org Carbamates are crucial functional groups and are often precursors or key components in the synthesis of pharmaceuticals and other biologically active molecules, many of which possess heterocyclic scaffolds. The mild conditions and high functional group tolerance of the PhINTs-mediated Hofmann rearrangement make it an attractive method for use in multistep syntheses where preserving sensitive functional groups is essential. organic-chemistry.org
Catalytic Systems Employing Tosylimino Iodo Benzene
Transition Metal Catalysis
Transition metal catalysts are frequently employed to activate [(tosylimino)iodo]benzene, facilitating the transfer of the tosylimino group. The metal center plays a crucial role in generating a highly reactive metal-nitrene or metal-nitrenoid intermediate, which is the key species responsible for the subsequent reaction with the substrate. A variety of transition metals have been shown to be effective, each offering unique reactivity and selectivity profiles.
Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as an attractive catalyst for nitrene transfer reactions. Iron-catalyzed systems effectively utilize this compound for various C-N bond-forming reactions.
Research has shown that both ferrous (FeII) and ferric (FeIII) precursors can be used to generate the catalytically active species. Spectroscopic and computational studies have identified an Fe(IV)-tosylimido species as the key intermediate in these catalytic cycles. When starting with an Fe(II) precursor, the Fe(IV)-imido species is formed through a two-electron oxidative addition. Uniquely, its formation from an Fe(III) precursor involves an unprecedented comproportionation process, where an initially formed Fe(V)-tosylimido species reacts with the Fe(III) precursor to generate the active Fe(IV)-imido intermediate. nih.gov
These iron-catalyzed systems have been successfully applied to the amination of C-H bonds and the aziridination of olefins. The mechanism of nitrene transfer is influenced by the electronic structure of the iron center and its ligand sphere. For instance, dipyrrinato iron catalysts can react with nitrene precursors to form a high-spin imido radical intermediate, which dictates the chemoselectivity of the reaction. rsc.org Hammett analysis of both amination and aziridination reactions indicates that the rate of nitrene transfer is enhanced by functional groups capable of delocalizing spin. rsc.org
Table 1: Examples of Iron-Catalyzed Nitrene Transfer Reactions
| Substrate | Nitrene Source | Catalyst | Product | Reaction Type |
|---|---|---|---|---|
| Thioanisole (B89551) | This compound | Fe(II/III) Tetracarbene Macrocycle | N-Tosylsulfilimine | Sulfimidation nih.gov |
| Styrene (B11656) | This compound | Fe(II/III) Tetracarbene Macrocycle | N-Tosylaziridine | Aziridination nih.gov |
| Ethylbenzene | This compound | Fe(II/III) Tetracarbene Macrocycle | N-Tosyl-1-phenylethylamine | C-H Amination nih.gov |
| Cyclohexane | This compound | Fe(II/III) Tetracarbene Macrocycle | N-Tosylcyclohexylamine | C-H Amination nih.gov |
Copper complexes are among the most widely used catalysts for nitrene transfer from this compound, particularly for the aziridination of olefins. nih.gov These methodologies are valued for their efficiency and the relative low cost of copper.
The mechanism of copper-catalyzed aziridination has been elucidated through density functional theory (DFT) calculations and kinetic experiments. rsc.org The reaction is proposed to proceed via a Cu(I)/Cu(III) catalytic cycle. The rate-determining step is the formation of a copper-nitrene (metallanitrene) intermediate from the reaction of the Cu(I) catalyst with PhI=NTs. rsc.org This intermediate then reacts with the alkene to form the aziridine (B145994) product. The coordination of PhI=NTs to the copper center results in the elongation and weakening of the N-I bond, facilitating its cleavage to form the reactive nitrene species and iodobenzene (B50100). rsc.org
Copper-catalyzed systems have demonstrated excellent chemoselectivity. For example, in molecules containing both double bonds and allylic C-H bonds, copper catalysts can selectively promote either aziridination of the double bond or amination of the allylic C-H bond, depending on the reaction conditions and ligand environment. nih.gov This selectivity provides a powerful tool for the functionalization of complex molecules. nih.gov
Table 2: Examples of Copper-Catalyzed Reactions with this compound
| Substrate | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|
| Styrene | Cu(I) salts | Aziridine | High | nih.gov |
| β-ionone | Cu(I) | Allylic C-H Amination Product | 51% | nih.gov |
| 1,2-dihydronaphthalene | Cu(I) | Aziridine | High | nih.gov |
| Various Olefins | Cu-diimine complex | Aziridine | - | rsc.org |
Rhodium catalysts, particularly dirhodium(II) complexes, are highly effective for C-H amination reactions using nitrene precursors. mdpi.comnih.gov While many protocols generate the reactive iminoiodinane in situ from a sulfonamide and a hypervalent iodine oxidant like diacetoxyiodobenzene, this compound can also be used as a direct nitrene source.
The dirhodium catalyst Rh₂(esp)₂, which features α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid bridging ligands, has shown exceptional performance in C-H amination chemistry. mdpi.com It can effect intramolecular sulfamate (B1201201) ester insertions with catalyst loadings as low as 0.1 mol%. mdpi.com These reactions proceed through the formation of a rhodium-nitrene intermediate, which then inserts into a C-H bond. The high reactivity and selectivity of these catalysts make them valuable for the synthesis of complex nitrogen-containing molecules. Dirhodium-catalyzed C-H amination provides a direct method for converting hydrocarbons into amines, a crucial transformation in chemical synthesis. nih.govorganic-chemistry.org
Table 3: Representative Rhodium-Catalyzed C-H Amination
| Substrate Type | Catalyst | Nitrogen Source | Product Type | Key Feature |
|---|---|---|---|---|
| Benzylic Hydrocarbons | Rh₂(esp)₂ | Sulfonylamine/Oxidant | Benzylic Amine | High yields mdpi.com |
| Fused Aromatics (e.g., Naphthalene) | Rh₂(esp)₂ | NHalkyl-O-(sulfonyl)hydroxylamine | N-alkyl arylamine | High chemo- and regio-selectivity organic-chemistry.org |
| Aliphatic C-H bonds (intramolecular) | Rh₂(OAc)₄ | Sulfamate esters/PhI(OAc)₂ | Cyclic Sulfamidates | Effective for 3°, benzylic, and allylic C-H bonds mdpi.com |
Beyond iron, copper, and rhodium, a range of other transition metals have been successfully employed to catalyze nitrene transfer from this compound and related precursors.
Manganese: Manganese complexes are effective catalysts for both aziridination and C-H amination. nih.gov Mechanistic studies suggest that the reactions can proceed through a Mn=NTs imido intermediate. nih.gov The chemoselectivity between amination and aziridination is a key area of investigation in Mn-catalyzed systems. mdpi.com DFT calculations have shown that Mn-catalyzed aziridination can proceed via a radical addition/recombination process. mdpi.com
Ruthenium: Ruthenium-porphyrin complexes are known to catalyze C-H amination. semanticscholar.org More recently, cationic ruthenium(II)-pybox complexes have been developed for enantioselective C-H amination, offering a modular catalyst system where the chiral ligand and anionic ligands can be independently varied to optimize performance. semanticscholar.org
Cobalt: Cobalt(II) complexes, particularly cobalt porphyrins, are highly effective catalysts for the aziridination of a wide variety of alkenes. nih.govusf.edu These systems can operate under mild, neutral conditions and exhibit high selectivity. usf.edu
Palladium: While more commonly associated with cross-coupling reactions, palladium catalysts can also mediate C-N bond formation. nih.govnih.gov Palladium-catalyzed C-H amination methods often require strong stoichiometric oxidants to facilitate the Pd(II)/Pd(IV) catalytic cycle, although systems using molecular oxygen as the terminal oxidant are also being developed. nih.gov
Iridium: Iridium-catalyzed reactions are also known in the field of C-H functionalization, although specific examples focusing solely on this compound are less common than for other metals.
Metal-Free Catalysis and Organocatalytic Approaches
In an effort to develop more sustainable and cost-effective synthetic methods, significant research has been directed toward metal-free catalytic systems for nitrene transfer. These approaches avoid the use of potentially toxic and expensive heavy metals.
One prominent strategy involves the use of iodine as a catalyst. A catalytic amount of molecular iodine (I₂) can promote the imination of sulfides and triphenylphosphine (B44618) using this compound. This metal-free procedure provides the corresponding N-tosylsulfilimines and iminophosphoranes in moderate to good yields, sometimes surpassing the efficiency of metal-catalyzed methods. nih.gov Mechanistic studies suggest that these iodine-catalyzed reactions may proceed through radical intermediates. nih.gov
Furthermore, this compound itself can effect transformations without any catalyst under certain conditions. For instance, it can be used as a reagent for the Hofmann rearrangement of carboxamides to produce isocyanates or carbamates under mild, metal-free conditions. semanticscholar.org This method is particularly advantageous for substrates that are sensitive to harsher reagents. semanticscholar.org Organocatalytic approaches, which utilize small organic molecules as catalysts, are also emerging for reactions such as the asymmetric aziridination of imines (imino Corey-Chaykovsky reaction) and the ring-opening of aziridines. rsc.orgrsc.org
Photocatalytic Activation and Light-Mediated Reactions
Light can serve as a clean and powerful tool to activate this compound and its derivatives, enabling nitrene transfer reactions without the need for metal catalysts or thermal activation.
Visible light has been shown to induce the aziridination of alkenes using iminoiodinanes. nih.gov Mechanistic studies suggest that the reaction begins with the photo-promoted conversion of the iminoiodinane to an active intermediate in a triplet state. This intermediate is then trapped by the alkene to form a radical intermediate, which undergoes intramolecular cyclization to yield the aziridine product. nih.gov
This photocatalytic activation is highly chemoselective. In substrates with multiple reactive sites, light-mediated reactions can favor aziridination, while a copper-catalyzed pathway under dark conditions might favor allylic C-H amination. nih.gov The photo-activation of specifically designed N-acyliminoiodinanes, where an ortho-substituent on the benzene (B151609) ring coordinates to the iodine atom, has been shown to be crucial for promoting catalyst-free amination of silyl (B83357) enol ethers and aziridination of alkenes under photo-irradiation. rsc.org
Influence of Catalyst Structure, Ligands, and Additives on Reactivity and Selectivity
The efficiency and selectivity of catalytic systems that utilize this compound as a nitrene source are profoundly influenced by a variety of factors. These include the inherent structure of the metal catalyst, the nature of the ligands coordinated to the metal center, the solvent in which the reaction is conducted, the presence of additives, and the electronic and steric properties of the substrate itself. A detailed understanding of these parameters is crucial for the rational design of more effective catalytic processes.
Catalyst Structure
The choice of metal and its coordination environment are fundamental to the reactivity of the catalytic system. Iron complexes, for instance, have been shown to be effective catalysts for various transformations involving iodosylbenzene derivatives, which are structurally related to this compound. The reactivity of these iron centers can be modulated by the supporting ligands. For example, iron(II) complexes with 2-(2-pyridyl)benzimidazole (B74506) (PBI) type ligands serve as precursors for reactive intermediates. mdpi.com The structure of these intermediates, which can be influenced by the presence of solvents or additives, plays a key role in the subsequent reaction. mdpi.com
In photocatalytic systems, the loading of the catalyst can also have a significant impact. For instance, in the amination of benzene using a Pt/TiO₂ photocatalyst, the conversion yield does not increase linearly with the amount of platinum. Instead, an optimal loading content is observed, beyond which the efficiency may decrease. researchgate.net This highlights that the catalyst's structural properties, including its concentration and dispersion, are critical for achieving maximum reactivity.
Ligands and Co-ligands
The ligands coordinated to the metal center play a decisive role in tuning the catalyst's electronic properties and steric environment, which in turn affects both reactivity and selectivity.
Electronic Effects of Co-ligands:
In iron-catalyzed oxidation reactions using iodosylbenzene, the introduction of para-substituted pyridine (B92270) co-ligands (4R-Py) to an iron(III)-iodosylbenzene adduct has a demonstrable effect on the reaction rate. mdpi.com Electron-releasing substituents on the pyridine co-ligand tend to decrease the rate of oxidation. mdpi.com This is because electron-donating groups increase the electron density at the metal center, which can influence the electrophilicity of the reactive intermediate. mdpi.comnih.gov A linear free-energy relationship, as described by the Hammett equation, is often observed when correlating the logarithm of the relative reaction rates with the Hammett parameter (σp) of the substituent on the pyridine. For the hydroxylation of triphenylmethane (B1682552), a positive ρ value of +0.87 was obtained, indicating that electron-withdrawing groups on the pyridine enhance the reaction rate. mdpi.com
The electronic influence of these co-ligands can be spectroscopically observed. The coordination of substituted pyridines to the iron(III)-iodosylbenzene intermediate causes a hypsochromic (blue) shift in its UV-visible absorption spectrum. mdpi.comnih.gov This shift is proportional to the electron-donating or -withdrawing nature of the substituent on the pyridine, providing further evidence of the electronic communication between the co-ligand and the active center. mdpi.com
The following table illustrates the effect of different para-substituted pyridine co-ligands on the rate constant of triphenylmethane oxidation.
| Co-ligand (4R-Py) | Substituent (R) | Hammett Constant (σp) | Second-order rate constant (k2) / M⁻¹s⁻¹ |
| 4-Methylpyridine | -CH₃ | -0.17 | 0.011 |
| Pyridine | -H | 0 | 0.016 |
| 4-Acetylpyridine | -C(O)CH₃ | 0.50 | 0.051 |
| 4-Benzoylpyridine | -C(O)Ph | 0.43 | 0.043 |
| 4-Cyanopyridine | -CN | 0.66 | 0.069 |
Data sourced from studies on iron-catalyzed hydroxylation reactions. mdpi.com
Ancillary Ligands and Regioselectivity:
In palladium-catalyzed aerobic oxidative coupling reactions, the choice of both neutral and anionic ancillary ligands can control the regioselectivity of the reaction. For example, in the coupling of indoles and benzene, the use of different 4,5-diazafluorene-derived ligands can direct the arylation to either the C2 or C3 position of the indole. nih.gov This demonstrates that even ligands not directly participating in the bond-forming step can have a profound impact on the reaction's outcome.
Solvent Effects
Additives
Substrate Substituents
The electronic and steric nature of the substituents on the substrate that undergoes amination or other transformations has a significant impact on the reaction's rate and selectivity.
Electronic Effects and Hammett Correlations:
The influence of substrate substituents is often quantified using Hammett plots, which correlate the logarithm of the reaction rate or equilibrium constant with a substituent constant (σ). wikipedia.org The slope of this plot, the reaction constant (ρ), provides insight into the nature of the transition state. wikipedia.org
In the iron-catalyzed sulfoxidation of para-substituted thioanisoles (4R-PhSMe) with an iodosylbenzene derivative, a linear Hammett plot with a ρ value of -1.13 was obtained. nih.gov The negative ρ value indicates that electron-donating groups on the thioanisole substrate accelerate the reaction, suggesting the development of positive charge at the reaction center in the transition state. This is consistent with an electrophilic attack of the iron-iodosylbenzene intermediate on the sulfur atom. nih.gov
Similarly, in the catalytic hydroxylation of triphenylmethane, a Hammett correlation was observed when using substituted iodosylbenzene diacetates as the oxidant. The positive ρ value of +0.77 indicates that electron-withdrawing groups on the iodosylbenzene moiety enhance the reaction rate, which is consistent with the electrophilic nature of the iron(III)-iodosylbenzene complex. mdpi.com
The following table shows the relative rate constants for the competitive oxidation of para-substituted thioanisoles.
| Substituent (R) on Thioanisole | Hammett Constant (σp) | Relative Rate Constant (krel) |
| -OCH₃ | -0.27 | 2.05 |
| -CH₃ | -0.17 | 1.54 |
| -H | 0 | 1.00 |
| -Cl | 0.23 | 0.58 |
| -NO₂ | 0.78 | 0.17 |
Data derived from competitive sulfoxidation experiments. nih.gov
Steric Effects:
Stereochemical Control and Asymmetric Induction in Tosylimino Iodo Benzene Chemistry
Strategies for Enantioselective Synthesis Utilizing Chiral Catalysts and Ligands
The catalytic enantioselective transfer of the tosylimino group from [(Tosylimino)iodo]benzene to prochiral substrates represents a powerful method for the synthesis of enantioenriched nitrogenous compounds. This approach relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to create a chiral environment around the reactive nitrene intermediate. This environment biases the approach of the substrate, leading to the preferential formation of one enantiomer over the other.
A variety of metal catalysts, including those based on rhodium, copper, and iron, have been successfully employed in enantioselective reactions with PhINTs. The choice of metal and, more critically, the structure of the chiral ligand are paramount in achieving high levels of enantioselectivity. For instance, chiral rhodium indenyl catalysts have been shown to be effective in the enantioselective aziridination of unactivated alkenes. Computational studies on these systems suggest a stepwise mechanism where the migratory insertion of the alkene into the rhodium-nitrene bond is the rate- and enantio-determining step. The steric interactions between the substrate and the chiral ligand in the transition state dictate the facial selectivity of the nitrene transfer.
Similarly, chiral sulfide-based organocatalysts have been developed for the asymmetric aziridination of imines, achieving excellent enantioselectivities (95–98% ee) for a range of substrates. In the realm of biocatalysis, engineered cytochrome P450 enzymes have demonstrated the ability to catalyze the highly enantioselective intermolecular aziridination of styrenes with tosyl azide (B81097), a precursor to the active nitrene species, achieving up to 99% ee and significant catalytic turnovers. While not directly using PhINTs, this work highlights the potential of enzymatic systems in catalyzing nitrene transfer reactions with high stereocontrol.
The following table summarizes representative examples of enantioselective aziridination reactions using various catalytic systems.
| Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Planar Chiral Rh(III) Indenyl Catalyst | Allyl Cyclohexane | Good | Excellent | |
| Planar Chiral Rh(III) Indenyl Catalyst | Vinyl Cyclohexane | 14 | 91:9 e.r. | |
| (thiolan-2-yl)diarylmethanol benzyl (B1604629) ether | Various Imines | Not Specified | 95-98 | |
| Engineered Cytochrome P450 | Styrene (B11656) | 70 | 99 |
Substrate-Controlled Diastereoselectivity in this compound Reactions
In contrast to catalyst-controlled enantioselectivity, substrate-controlled diastereoselectivity relies on the inherent chirality of the substrate to direct the stereochemical outcome of the reaction. In these cases, a chiral substrate reacts with this compound in the presence of a catalyst (which may or may not be chiral) to form diastereomeric products in unequal amounts. The existing stereocenter(s) in the substrate create a diastereotopic environment, favoring the approach of the nitrene reagent from one face over the other.
This strategy has been effectively demonstrated in the diastereoselective C-H amination of N-heterocycles. For example, the iron dipyrrinato complex-catalyzed C-H amination of aliphatic azides can lead to the formation of 2,5-disubstituted pyrrolidines with a preference for the syn diastereomer. The diastereoselectivity of this process can be enhanced by modifying the ancillary ligands on the metal catalyst, which in turn alters the steric environment around the reactive center.
Another example of substrate-controlled diastereoselectivity is observed in the intramolecular reactions of chiral allylsilanes. The cyclization of chiral allylsilanes with N-acyliminium ions, generated in situ, can be influenced by substituents on the allylsilane. It has been shown that a benzyloxy group positioned γ to the silicon atom can reverse the diastereoselectivity of the cyclization compared to analogous alkyl-substituted allylsilanes. This reversal is attributed to neighboring group participation of the ether oxygen, which stabilizes the transient cationic intermediate and directs the formation of the thermodynamically favored trans product.
The following table provides examples of substrate-controlled diastereoselective reactions.
| Reaction Type | Chiral Substrate | Catalyst | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| C-H Amination | 1-azido-1-phenyl-hex-5-ene | (AdL)FeCl(OEt2) | syn-2-phenyl-5-vinylpyrrolidine | 3.9:1 | |
| C-H Amination | Aliphatic Azides | Iron Phenoxide Complex | syn-2,5-disubstituted pyrrolidines | >20:1 | |
| Allylsilane Cyclization | Chiral Allylsilane with γ-benzyloxy group | Lewis Acid | trans-product | Reversed selectivity |
Advanced Characterization Techniques for Tosylimino Iodo Benzene and Its Reactive Species
Spectroscopic Probing of Reactive Intermediates
Spectroscopic techniques are indispensable for monitoring the progress of reactions involving [(Tosylimino)iodo]benzene in real-time and for identifying the transient species that govern the reaction pathways.
UV-Visible (UV-Vis) spectroscopy is a valuable tool for detecting the formation of transient species and adducts in reactions mediated by this compound. mdpi.com The principle lies in monitoring changes in the electronic absorption spectrum of the reaction mixture over time. The formation of new species, such as charge-transfer complexes, metal-iminoiodane adducts, or other intermediates, often results in the appearance of new absorption bands or shifts in existing ones. researchgate.netresearchgate.net
For instance, the interaction of this compound with a metal catalyst can lead to the formation of a catalyst-substrate adduct, which may exhibit a distinct UV-Vis absorption profile compared to the individual reactants. By monitoring the growth and decay of these new absorption features, kinetic information about the formation and consumption of these transient species can be extracted. While direct observation of highly reactive nitrene intermediates can be challenging, UV-Vis spectroscopy can effectively track the species that precede and succeed them in the catalytic cycle. researchgate.net
Table 1: Illustrative UV-Vis Absorption Data for Species in a Catalyzed Reaction
| Species | Typical λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Notes |
|---|---|---|---|
| Iodobenzene (B50100) | ~227 | ~13,000 | Aromatic π-π* transition. nih.govnist.gov |
| This compound | 230-260 | Varies | Absorption associated with the tosyl and phenyl chromophores. |
| Metal-Catalyst Adduct | 350-500 | 1,000-10,000 | Often characterized by a lower-energy charge-transfer band. |
Note: The values in this table are representative and can vary significantly based on the specific metal catalyst, solvent, and reaction conditions.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific and powerful technique for the direct detection and characterization of species with unpaired electrons, such as radical intermediates. nih.gov In the context of reactions involving this compound, EPR spectroscopy is crucial for identifying nitrene radical complexes, which are key intermediates in many C-H amination and aziridination reactions. nih.govresearchgate.netsemanticscholar.org
When this compound reacts with a paramagnetic metal complex, such as one containing Co(II) or Cu(II), it can generate a metal-bound nitrene radical. nih.govresearchgate.net These species have a discrete spin density on the nitrogen atom and can be observed by EPR. nih.gov The resulting EPR spectrum provides a wealth of information, including the g-value, which is characteristic of the radical's electronic environment, and hyperfine coupling constants, which reveal interactions between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N, ¹H, or the metal center). ubc.carsc.orgst-andrews.ac.uk This data allows for the unambiguous identification of the radical intermediate and provides insight into its electronic structure and geometry. nih.gov
Table 2: Representative EPR Parameters for Nitrene Radical Intermediates
| Radical Species | g-value (isotropic) | Hyperfine Coupling (A) | Nucleus |
|---|---|---|---|
| Cobalt(III)-Nitrene Radical | ~2.00 - 2.03 | A(¹⁴N) ≈ 15-25 G | ¹⁴N |
| A(⁵⁹Co) ≈ 50-100 G | ⁵⁹Co | ||
| Phenyl Nitrene Radical | ~2.003 | A(¹⁴N) ≈ 10-20 G | ¹⁴N |
Note: These parameters are illustrative. Actual values depend on the specific molecular structure, metal center, ligand environment, and experimental conditions (e.g., temperature).
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), has emerged as an indispensable tool for identifying reactive intermediates in complex reaction mixtures. nih.govru.nlrsc.org ESI-MS is adept at transferring ionic or easily ionizable species from solution into the gas phase for detection, making it ideal for studying catalytic cycles where many intermediates are charged. nih.govunibo.ituvic.ca
In reactions utilizing this compound, ESI-MS can intercept and detect key species such as:
Catalyst-substrate adducts: The initial complex formed between the metal catalyst and the iminoiodane.
Metal-nitrene complexes: The key reactive species following the transfer of the "NTs" group.
Product complexes: The catalyst bound to the final aminated or aziridinated product.
Side-products and decomposition pathways: Unwanted species that can provide clues about reaction inefficiencies.
By monitoring the mass-to-charge (m/z) ratios of ions in the reaction mixture over time, a detailed picture of the catalytic mechanism can be constructed. uvic.caresearchgate.net Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can further provide structural information about the detected intermediates. nih.govpurdue.edu
Table 3: Hypothetical ESI-MS Monitoring of a Catalyzed Amination Reaction
| m/z Value (Hypothetical) | Proposed Species | Role in Reaction |
|---|---|---|
| 500.1 | [Catalyst + H]⁺ | Resting state of catalyst |
| 877.2 | [Catalyst + PhINTs + H]⁺ | Catalyst-iminoiodane adduct |
| 669.2 | [Catalyst-NTs + H]⁺ | Metal-nitrene intermediate |
Note: The m/z values are for illustrative purposes and would depend on the exact masses of the catalyst, substrate, and product.
X-ray Crystallographic Analysis of Metal-Iminoiodane Complexes and Related Adducts
For reactions involving this compound, crystallizing a metal-iminoiodane adduct can provide invaluable insights. The analysis would reveal the precise coordination mode of the iminoiodane to the metal center, for example, whether it binds through the nitrogen or iodine atom. It would also show any structural distortions in the iminoiodane or the catalyst upon binding. dntb.gov.ua Although isolating and crystallizing highly reactive intermediates like metal-nitrenes is exceptionally challenging, characterizing stable pre-catalyst complexes or off-cycle species can provide crucial benchmarks for computational models and help rationalize the observed reactivity. ru.nlweizmann.ac.il
Table 4: Key Structural Parameters from X-ray Analysis of a Hypothetical Metal-[(Tosylimino)iodo]benzene Adduct
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Metal-Nitrogen Bond Length | 1.9 - 2.2 Å | Indicates the strength and nature of the M-N interaction. |
| Nitrogen-Iodine Bond Length | 2.1 - 2.4 Å | Changes upon coordination compared to the free iminoiodane. |
| Iodine-Phenyl Bond Length | ~2.1 Å | Generally less affected by coordination to a distal nitrogen. |
Comparative Studies with Other Nitrene Transfer Reagents and Hypervalent Iodine Species
Comparative Reactivity and Selectivity Profiles with Sulfonyl Azides and Related Nitrogen Sources
[(Tosylimino)iodo]benzene (PhINTs) serves as a prominent precursor for the tosylnitrene moiety (TsN), a reactive intermediate utilized in various nitrogen-atom-transfer reactions. Its reactivity is often compared to that of sulfonyl azides, particularly tosyl azide (B81097) (TsN₃), which is another common source for sulfonylnitrenes.
Early studies in metal-catalyzed nitrogen-atom transfer reactions to olefins indicated that iminoiodinanes like PhINTs were often more efficient nitrene precursors than the corresponding azides. purdue.edu The thermal or photochemical decomposition of sulfonyl azides generates the nitrene along with dinitrogen gas, whereas PhINTs releases the nitrene fragment with iodobenzene (B50100) as a benign byproduct. This difference in byproduct formation and the milder conditions often required for PhINTs activation contribute to its utility.
The primary distinction in reactivity lies in the mode of nitrene generation. Sulfonyl azides typically require thermal or photochemical activation to expel N₂, which can sometimes necessitate harsh conditions. nih.gov In contrast, the iodine(III)-nitrogen bond in PhINTs is weaker and more polarized, allowing for nitrene transfer to be initiated under milder conditions, often facilitated by a transition metal catalyst. purdue.edu
However, the choice of nitrene precursor can influence the selectivity of the reaction. For instance, in early metal-porphyrin catalyzed reactions with olefins, controlling the chemoselectivity between aziridination (addition to the double bond) and allylic amination (C-H insertion at the allylic position) proved challenging with PhINTs. purdue.edu The reaction pathway and resulting product distribution are highly dependent on the substrate, the catalyst, and the specific nitrene source used.
Computational studies have explored the formation and reactivity of sulfonyl nitrenes from various precursors. researchgate.net The photolysis of sulfonyl azides leads to a singlet nitrene, which is the species typically involved in concerted aziridination reactions. researchgate.net While PhINTs can also lead to singlet nitrene chemistry, its interaction with metal catalysts can generate metal-nitrenoid species that exhibit distinct reactivity and selectivity profiles compared to the free nitrene generated from azides.
Table 1: Comparison of PhINTs and Tosyl Azide as Nitrene Precursors
| Feature | This compound (PhINTs) | Tosyl Azide (TsN₃) |
|---|---|---|
| Nitrene Generation | Transfer of the =NTs group, often catalyzed. | Elimination of N₂ via thermal or photochemical activation. |
| Byproducts | Iodobenzene (PhI) | Dinitrogen (N₂) |
| Activation Conditions | Often milder; compatible with various metal catalysts. | Requires heat or UV light; potentially hazardous. |
| Efficiency | Considered more efficient in some metal-catalyzed reactions. purdue.edu | Can be less efficient; potential for side reactions. |
| Handling | Stable, crystalline solid. | Potentially explosive, especially on a large scale. |
| Primary Use | Metal-catalyzed aziridination and C-H amination. | Broader use including click chemistry and photoaffinity labeling. |
Differentiation from Other Iodonium (B1229267) Ylides and Imides
This compound belongs to the class of hypervalent iodine(III) compounds known as iodonium imides (ArI=NR). These are the nitrogen analogues of iodonium ylides (ArI=CR₂), where the nitrogen atom is bonded to the iodine center. semanticscholar.orgacs.orgnih.gov While both classes of compounds are formally similar, their synthetic applications are distinct, stemming from the different reactive intermediates they generate.
The primary role of iodonium imides, particularly PhINTs, is as precursors to nitrenes (or metal-nitrenoids). semanticscholar.orgacs.orgnih.gov In contrast, iodonium ylides are established precursors for carbenes or metal-carbenoids. acs.orgnih.gov This fundamental difference dictates their use in synthesis: PhINTs is used for creating C-N bonds through reactions like aziridination and amination, while iodonium ylides are used for C-C bond formation via cyclopropanation, C-H insertion, or ylide-mediated cycloadditions. beilstein-journals.org
Within the family of iodonium imides, PhINTs is the most extensively studied and utilized reagent. semanticscholar.org However, modifications to the aryl group on the iodine or the sulfonyl group on the nitrogen can fine-tune the reagent's properties. For example, introducing a coordinating substituent (e.g., an ether group) in the ortho-position of the phenyl ring can enhance the stability, solubility, and reactivity of the iodonium imide. acs.org This strategy has also been applied to iodonium ylides to improve their performance as carbene precursors. beilstein-journals.org
The reactivity of PhINTs can also be compared to other iodonium imides bearing different N-substituents. While the tosyl group is common, other electron-withdrawing groups can be used, which affects the electrophilicity and transfer potential of the nitrene moiety.
Table 2: Functional Differentiation of Iodonium Imides and Ylides
| Compound Class | General Structure | Reactive Intermediate | Primary Synthetic Application | Example Reaction |
|---|---|---|---|---|
| Iodonium Imide | Ar-I=N-R | Nitrene/Nitrenoid | C-N Bond Formation | Aziridination of Alkenes |
| Iodonium Ylide | Ar-I=C-R₂ | Carbene/Carbenoid | C-C Bond Formation | Cyclopropanation of Alkenes |
Comparison with Iodosylbenzene (PhIO) in Oxidative Transformations and Isoelectronic Analogies
This compound (PhINTs) and iodosylbenzene (PhIO) are both hypervalent iodine(III) reagents that can act as group transfer agents. PhINTs is isoelectronic with PhIO, where the tosylimino group (=NTs) serves as an analogue of the oxygen atom (=O). manac-inc.co.jp This analogy provides a framework for comparing their reactivity in oxidative transformations.
The primary function of PhIO in synthesis is as an oxygen-atom transfer agent. researchgate.netorganic-chemistry.org It is used to oxidize a wide range of substrates, such as the oxidation of alcohols to carbonyl compounds, sulfides to sulfoxides, and in the epoxidation of alkenes, often in conjunction with a metal catalyst. manac-inc.co.jporganic-chemistry.org PhIO is a white, amorphous, polymeric solid, which results in poor solubility in most common organic solvents, a practical challenge in its application. manac-inc.co.jpresearchgate.net
In contrast, PhINTs is primarily a nitrene-transfer reagent. Its main role is to deliver the "TsN" group to a substrate. While this is an oxidative process, the nature of the transferred group is different, leading to amination or aziridination products rather than oxygenated ones. PhINTs is a stable, crystalline monomer and is generally more soluble than PhIO, making it easier to handle in solution-phase reactions.
Despite their different primary roles, their reactivity patterns show parallels. Both reagents can be activated by transition metal complexes to generate highly reactive metal-oxo and metal-imido species, respectively. These intermediates are the active agents in many catalytic oxidation and amination reactions.
The choice between PhIO and PhINTs depends entirely on the desired transformation:
For oxygenation (e.g., epoxidation, hydroxylation): PhIO is the appropriate reagent.
For tosylamination (e.g., aziridination, C-H amination): PhINTs is the reagent of choice.
Table 3: Comparative Profile of PhINTs and PhIO
| Feature | This compound (PhINTs) | Iodosylbenzene (PhIO) |
|---|---|---|
| Transferred Group | Tosylimino (=NTs) | Oxygen (=O) |
| Primary Function | Nitrene Transfer Agent | Oxygen Transfer Agent (Oxidant) manac-inc.co.jp |
| Isoelectronic Analogy | The =NTs group is analogous to the =O group. manac-inc.co.jp | The =O group is analogous to the =NTs group. |
| Physical State | Crystalline Solid | Amorphous, Polymeric Solid researchgate.net |
| Solubility | Generally soluble in common organic solvents. | Insoluble in most non-reactive solvents. researchgate.net |
| Typical Products | Aziridines, amides, sulfimides. | Epoxides, aldehydes, ketones, sulfoxides. |
Emerging Trends and Future Directions in Tosylimino Iodo Benzene Research
Development of Novel [(Tosylimino)iodo]benzene Derivatives with Enhanced Reactivity or Selectivity
Research into this compound is actively pursuing the design and synthesis of new derivatives that offer superior performance compared to the parent compound. These efforts are largely concentrated on modifying the aryl ring attached to the iodine atom and developing chiral variants for asymmetric synthesis.
One key strategy involves introducing electronically-modifying substituents onto the phenyl ring to tune the reactivity of the iodine center. It has been reasoned that reducing the electron density around the iodine atom can enhance the stability and oxidizing power of the reagent. semanticscholar.org For instance, derivatives featuring strong electron-withdrawing groups, such as a trifluoromethyl group, have been synthesized. semanticscholar.org The synthesis of analogs like 4-trifluoromethyl-2-(tert-butylsulfonyl)-(tosylimino)iodobenzene represents a move towards creating more robust and reactive reagents for challenging transformations. semanticscholar.org
Another significant area of development is the creation of chiral derivatives to induce enantioselectivity in reactions, a critical goal in modern pharmaceutical and fine chemical synthesis. While the development of chiral hypervalent iodine compounds is an expanding field, the design of effective chiral this compound variants remains a key objective. The goal is to create reagents where a chiral environment is established close to the reactive iodo-imino group, enabling the transfer of the "TsN" group to prochiral substrates with high stereocontrol. Research in related chiral iodine compounds provides a blueprint for these efforts, which often involve incorporating chiral auxiliaries or creating molecules with inherent planar or axial chirality. researchgate.net
Finally, polymer-supported derivatives represent a major advancement for improving the practical utility of this compound. By attaching the iodobenzene (B50100) moiety to a solid support like polystyrene or a soluble polymer like polyethylene (B3416737) glycol (PEG), the reagent becomes easily separable from the reaction mixture, facilitating purification and enabling recycling. jst.go.jpccspublishing.org.cn
Table 1: Examples of this compound Derivative Strategies
| Derivative Strategy | Modification | Intended Enhancement | Example Compound/Concept |
| Electronic Tuning | Addition of electron-withdrawing groups (e.g., -CF₃, -NO₂) to the phenyl ring | Increased reactivity and stability | 4-Trifluoromethyl-2-(tert-butylsulfonyl)-(tosylimino)iodobenzene semanticscholar.org |
| Asymmetric Synthesis | Incorporation of a chiral scaffold or auxiliary into the molecule's backbone | Enantioselectivity in nitrene transfer reactions | Chiral imino-iodinanes (conceptual) researchgate.net |
| Recyclability | Immobilization on a solid or soluble polymer support | Simplified purification and reagent recycling | Polystyrene-supported this compound jst.go.jp |
Expansion of Reaction Scope to Underexplored Substrates and Transformations
While traditionally used for aziridination of alkenes and amination of C-H bonds, the synthetic applications of this compound are being expanded to include novel transformations and more complex, high-value substrates.
A notable expansion is its use in the Hofmann rearrangement of carboxamides to form carbamates. This compound has proven to be a mild and highly selective reagent for this transformation, compatible with a wide range of functional groups. organic-chemistry.org This method is effective for both aromatic and aliphatic carboxamides, including those with various electronic properties and significant steric bulk, providing a valuable tool for accessing isocyanates and their derivatives under gentle conditions. organic-chemistry.org
Furthermore, the chemical community is increasingly focused on applying robust reagents like this compound in the late-stage functionalization (LSF) of complex molecules, such as natural products and pharmaceuticals. nih.govscispace.com LSF allows for the diversification of intricate molecular scaffolds at a final stage of a synthetic sequence, rapidly generating analogs for structure-activity relationship studies without the need for de novo synthesis. scispace.com The selectivity of this compound in C-H amination reactions makes it a promising candidate for selectively modifying these complex and often sensitive substrates. nih.gov
Researchers are also exploring entirely new cycloaddition pathways. For example, the reactivity of imino-iodanes, including derivatives of this compound, has been investigated in metal-free [2+2+1] cycloaddition-type reactions, opening new avenues for constructing nitrogen-containing ring systems. researchgate.net
Table 2: Expanded Applications for this compound
| Application Area | Transformation | Substrate Class | Significance |
| Rearrangements | Hofmann Rearrangement | Aromatic & Aliphatic Carboxamides | Mild, selective route to carbamates and isocyanates organic-chemistry.org |
| Complex Synthesis | Late-Stage C-H Amination | Natural Products, Drug Derivatives | Rapid generation of analogs for medicinal chemistry nih.govscispace.com |
| Cycloadditions | [2+2+1] Cycloadditions | Alkenes, Alkynes | Novel metal-free synthesis of heterocyclic compounds researchgate.net |
Integration of this compound into Sustainable and Green Chemical Synthesis
The integration of this compound into green and sustainable chemical processes is a major trend, driven by the need to reduce waste, avoid toxic reagents, and improve energy efficiency. Hypervalent iodine reagents are inherently attractive from a green chemistry perspective as they are non-toxic alternatives to heavy metal oxidants like lead, mercury, or chromium. chemicalbook.com
A primary strategy for enhancing the sustainability of reactions involving this compound is the development of recyclable, polymer-supported versions. When the reagent is immobilized on a solid support, the iodobenzene byproduct can be recovered by simple filtration after the reaction. This recovered byproduct can then be re-oxidized back to the active hypervalent iodine(III) reagent, creating a closed-loop, sustainable process that minimizes chemical waste. jst.go.jp
The mild conditions under which this compound often operates contribute to its green profile. Reactions can frequently be carried out at room temperature, reducing energy consumption. Furthermore, the high selectivity of the reagent often leads to cleaner reactions with fewer byproducts, simplifying purification and reducing the need for chromatography, which consumes large volumes of solvents. organic-chemistry.org
Looking forward, the incorporation of this compound chemistry into continuous flow systems is a promising frontier for green synthesis. nih.govrsc.org Flow chemistry offers superior control over reaction parameters, enhanced safety when dealing with reactive intermediates, and the potential for streamlined, automated synthesis. uc.ptbeilstein-journals.org Integrating polymer-supported this compound into a packed-bed flow reactor would enable the development of highly efficient, automated processes for continuous manufacturing with reagent recycling. stolichem.com
Advanced Computational Design and Predictive Modeling for New Discoveries
Advanced computational chemistry is emerging as an indispensable tool for accelerating research in this compound chemistry. Density Functional Theory (DFT) and other modeling techniques are being used to elucidate complex reaction mechanisms, predict the properties of novel derivatives, and rationally design new reagents with tailored functions. researchgate.netsemanticscholar.org
One of the primary applications of computational modeling is the investigation of reaction pathways. For instance, DFT calculations can be used to map the energy profiles of transition states in amination or aziridination reactions. This provides fundamental insights into the factors controlling reactivity and selectivity, helping chemists to optimize reaction conditions and explain experimental outcomes. researchgate.net Such studies are crucial for understanding the nuanced mechanisms of hypervalent iodine-mediated transformations.
Computational methods are also vital for the in silico design of new this compound derivatives. Before undertaking complex and time-consuming laboratory synthesis, researchers can model the effects of different substituents on the electronic and steric properties of the reagent. nih.gov This allows for the predictive screening of potential derivatives with enhanced reactivity or selectivity. For example, modeling can help identify the optimal placement and nature of chiral auxiliaries for achieving high enantioselectivity in asymmetric reactions. researchgate.net
Predictive modeling can also guide the expansion of the reaction scope. By calculating the activation barriers for the reaction of this compound with various underexplored substrates, it is possible to predict the feasibility of new transformations and identify promising candidates for experimental investigation. This synergy between computational prediction and experimental validation is poised to unlock new discoveries in the field more rapidly and efficiently than through traditional trial-and-error approaches.
Q & A
Q. How can researchers optimize the synthesis of [(Tosylimino)iodo]benzene to achieve high yield and purity?
- Methodological Answer : Begin by systematically varying reaction parameters (e.g., temperature, solvent polarity, stoichiometry of tosylimino and iodobenzene precursors). Use kinetic studies to identify rate-limiting steps. Purification should involve column chromatography with gradients optimized for polar intermediates, followed by recrystallization in non-polar solvents. Monitor purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Refer to reproducibility guidelines, ensuring experimental details (e.g., solvent drying, inert atmosphere) are meticulously documented to enable replication .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR : <sup>19</sup>F NMR (if fluorinated analogs are synthesized) and <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation.
- IR Spectroscopy : Identify imine (C=N) and iodine-related vibrational modes.
- X-ray Crystallography : Resolve molecular geometry and confirm iodine bonding patterns.
Cross-validate results with elemental analysis and HRMS. For trace impurities, use HPLC with UV-Vis detection .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow protocols analogous to iodobenzene (CAS 591-50-4):
- Use fume hoods to avoid inhalation of vapors (LC50 data suggests moderate toxicity).
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight, light-resistant containers at ≤4°C to prevent decomposition.
- Dispose of waste via certified chemical disposal services. Reference Safety Data Sheets (SDS) for iodobenzene as a baseline .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound under varying conditions be resolved?
- Methodological Answer : Conduct controlled experiments isolating variables (e.g., solvent dielectric, temperature, presence of Lewis acids). Use Arrhenius plots to compare activation energies across conditions. Pair experimental data with computational studies (DFT) to model transition states and identify electronic or steric factors influencing reactivity. Publish raw data and error margins (e.g., ±5% yield variability) to facilitate meta-analyses .
Q. What computational strategies are suitable for studying the electronic structure and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and Fukui indices to predict electrophilic/nucleophilic sites.
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra for comparison with experimental data.
- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF, THF).
Validate computational models with experimental spectroscopic or kinetic data .
Q. How to design experiments probing this compound’s role in catalytic dearomatization reactions?
- Methodological Answer :
- Mechanistic Probes : Use isotopically labeled substrates (e.g., deuterated arenes) to track regioselectivity.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with <sup>12</sup>C/<sup>13</sup>C or <sup>1</sup>H/<sup>2</sup>H analogs.
- In Situ Monitoring : Employ Raman spectroscopy or stopped-flow techniques to detect transient intermediates.
Reference catalytic cycles from Mo/I complexes (e.g., oxidative dearomatization in Scheme 30 of ) for analogous experimental frameworks .
Q. How can researchers address inconsistencies in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Perform a systematic literature review using databases like Reaxys or SciFinder to collate existing data. Apply statistical tools (e.g., principal component analysis) to identify outliers. Reproduce key studies under standardized conditions (e.g., 25°C, dry DCM). Publish corrected datasets in open-access repositories with detailed metadata (e.g., spectrometer calibration protocols) .
Methodological Frameworks
- Research Question Formulation : Use the PICO framework (Population: reaction systems; Intervention: this compound; Comparison: alternative reagents; Outcome: yield/selectivity) to structure hypotheses .
- Data Integrity : Adhere to IUPAC guidelines for reporting experimental details (e.g., <sup>1</sup>H NMR peak integration thresholds) to minimize reproducibility issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
